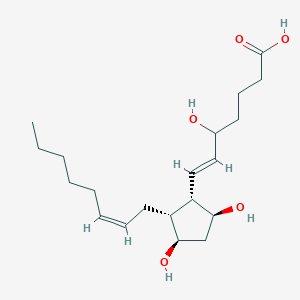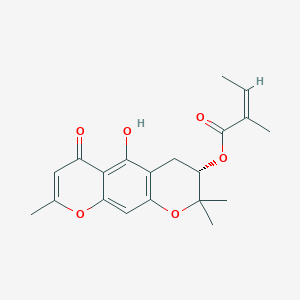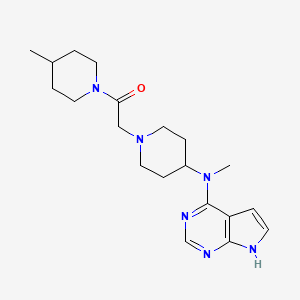
Leucettinib-92
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leucettinib-92 is a synthetic compound that belongs to the class of dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) and cdc2-like kinase (CLK) inhibitors. It was inspired by the marine sponge natural product Leucettamine B. This compound has shown significant potential in inhibiting various kinases, making it a valuable tool in scientific research and potential therapeutic applications .
Métodos De Preparación
Leucettinib-92 is synthesized through a series of chemical reactions involving the functionalization of 2-aminoimidazolin-4-onesThis process includes multiple steps of functional group transformations, purification, and characterization to ensure the desired product is obtained with high purity .
Análisis De Reacciones Químicas
Leucettinib-92 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced with other groups, leading to different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
Leucettinib-92 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study kinase inhibition and to develop new kinase inhibitors.
Biology: this compound is employed in cellular studies to investigate the role of DYRK and CLK kinases in various biological processes.
Medicine: It has potential therapeutic applications in treating diseases related to kinase dysregulation, such as cancer and neurodegenerative disorders.
Industry: This compound is used in the pharmaceutical industry for drug discovery and development .
Mecanismo De Acción
Leucettinib-92 exerts its effects by inhibiting the activity of DYRK and CLK kinases. It binds to the active site of these kinases, preventing their phosphorylation activity. This inhibition disrupts the downstream signaling pathways regulated by these kinases, leading to altered cellular functions. The molecular targets of this compound include DYRK1A, DYRK1B, CLK1, CLK2, and CLK4, among others .
Comparación Con Compuestos Similares
Leucettinib-92 is unique compared to other similar compounds due to its high potency and selectivity for DYRK and CLK kinases. Similar compounds include:
Leucettinib-21: Another member of the Leucettinib family with similar kinase inhibition properties.
Leucettinib-23: Known for its selective inhibition of CLK kinases.
Leucettinib-25: Exhibits potent inhibition of DYRK kinases. This compound stands out due to its balanced inhibition profile across both DYRK and CLK kinases, making it a versatile tool for research and potential therapeutic applications
Propiedades
Fórmula molecular |
C21H22N4OS |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
(5Z)-2-(1-adamantylimino)-5-(1,3-benzothiazol-6-ylmethylidene)imidazolidin-4-one |
InChI |
InChI=1S/C21H22N4OS/c26-19-17(6-12-1-2-16-18(7-12)27-11-22-16)23-20(24-19)25-21-8-13-3-14(9-21)5-15(4-13)10-21/h1-2,6-7,11,13-15H,3-5,8-10H2,(H2,23,24,25,26)/b17-6- |
Clave InChI |
HEVBCYZPXGZFGS-FMQZQXMHSA-N |
SMILES isomérico |
C1C2CC3CC1CC(C2)(C3)N=C4N/C(=C\C5=CC6=C(C=C5)N=CS6)/C(=O)N4 |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)N=C4NC(=CC5=CC6=C(C=C5)N=CS6)C(=O)N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate](/img/structure/B12382264.png)




![N-(2-amino-5-phenylphenyl)-5-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridine-2-carboxamide](/img/structure/B12382287.png)







